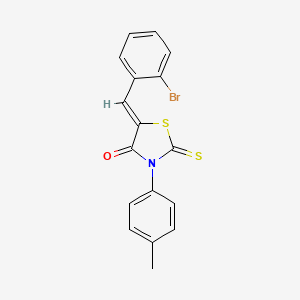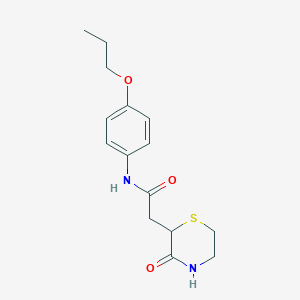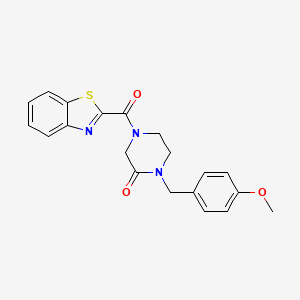![molecular formula C18H26N2 B4960762 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine](/img/structure/B4960762.png)
2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine, also known as memantine, is a drug that is used for the treatment of Alzheimer's disease. Memantine works by blocking the action of a neurotransmitter called glutamate, which is involved in the development of Alzheimer's disease.
Mecanismo De Acción
Memantine works by blocking the action of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the development of Alzheimer's disease. The NMDA receptor is activated by the neurotransmitter glutamate, which is released in excess in Alzheimer's disease. By blocking the NMDA receptor, 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine reduces the toxic effects of excess glutamate and protects the brain cells from damage.
Biochemical and Physiological Effects:
Memantine has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of brain cells. Memantine has also been shown to reduce the production of inflammatory cytokines, which are involved in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Memantine has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-established mechanism of action. Memantine also has a good safety profile and is well-tolerated in humans. However, 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine has some limitations for lab experiments. It has a relatively short half-life and is rapidly metabolized in the body, which can make it difficult to achieve consistent levels in the brain. Memantine also has some off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research on 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine. One area of research is the development of new 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine in other neurological disorders. Finally, there is a need for further research on the biochemical and physiological effects of 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine, particularly in relation to its effects on BDNF and inflammatory cytokines.
Conclusion:
Memantine is a drug that has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It works by blocking the action of the NMDA receptor, which is involved in the development of the disease. Memantine has a number of advantages for lab experiments, but also has some limitations. There are a number of future directions for research on 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine, including the development of new derivatives and investigation of its potential use in other neurological disorders.
Métodos De Síntesis
Memantine is synthesized by reacting 1-amino-3,5-dimethyladamantane with 2-bromo-2-(2-pyridinyl)ethylamine in the presence of a palladium catalyst. The reaction takes place in a solvent such as ethanol or acetonitrile at a temperature of around 80°C. The product is then purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
Memantine has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to improve cognitive function and delay the progression of the disease in clinical trials. Memantine has also been studied for its potential use in other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Propiedades
IUPAC Name |
N-methyl-N-(2-pyridin-2-ylethyl)adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2/c1-20(7-5-17-4-2-3-6-19-17)18-15-9-13-8-14(11-15)12-16(18)10-13/h2-4,6,13-16,18H,5,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDGWIWUFGRMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(2-pyridin-2-ylethyl)adamantan-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B4960683.png)
![N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide](/img/structure/B4960685.png)
![4-[(4-hydroxy-3-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4960688.png)
![5-(3-chlorophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4960700.png)

![ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4960730.png)


![4-methoxy-N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4960765.png)
![methyl 3-{[(5-butyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4960769.png)


![3-methyl-N-({5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4960781.png)
